molecular formula C6H15O3PS2 B14656712 O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate CAS No. 53151-67-0

O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate

Cat. No.: B14656712
CAS No.: 53151-67-0
M. Wt: 230.3 g/mol
InChI Key: LRGBWKLDZNXQOR-KFJBMODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate involves multiple steps, typically starting with the preparation of the phosphonothioate backboneSpecific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch or continuous flow processes, utilizing advanced catalytic systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce simpler phosphonothioate derivatives .

Scientific Research Applications

O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organophosphate compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and other proteins.

    Medicine: Research into its potential therapeutic applications, including its use as a model compound for developing antidotes against nerve agents.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate involves its interaction with specific molecular targets, such as acetylcholinesterase. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate nerve agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methanesulfinyl group, in particular, plays a crucial role in its interactions with biological targets, differentiating it from other similar compounds .

Properties

CAS No.

53151-67-0

Molecular Formula

C6H15O3PS2

Molecular Weight

230.3 g/mol

IUPAC Name

ethoxy-methyl-[2-[(S)-methylsulfinyl]ethoxy]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H15O3PS2/c1-4-8-10(2,11)9-5-6-12(3)7/h4-6H2,1-3H3/t10?,12-/m0/s1

InChI Key

LRGBWKLDZNXQOR-KFJBMODSSA-N

Isomeric SMILES

CCOP(=S)(C)OCC[S@@](=O)C

Canonical SMILES

CCOP(=S)(C)OCCS(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.